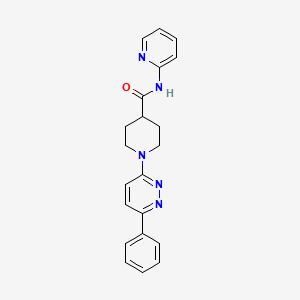

1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

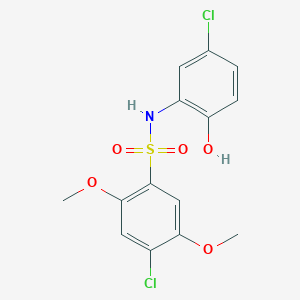

The compound "1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione" is a derivative of indole-2,3-dione, which is a versatile compound found in various plants and mammalian tissue, known for its bioactivity and utility in drug synthesis . Indole derivatives, such as the one , often exhibit significant biological activities, including antibacterial and anticorrosion properties . The presence of morpholine rings in the structure suggests potential for diverse chemical reactivity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related morpholine derivatives typically involves the condensation of amines with ketones or aldehydes to form Mannich bases, which are then further modified to introduce additional functional groups . For example, the synthesis of morpholine-2,5-diones can be achieved from glycine and bromoacetyl bromide, with the reaction yield being optimized by controlling the pH and reactant dropping rate . The synthesis of indole-2,3-dione derivatives often includes the introduction of substituents that can enhance the compound's biological activity or physical properties .

Molecular Structure Analysis

The molecular structure of morpholine and indole derivatives is characterized by the presence of morpholine rings, which typically adopt chair conformations, and indole heterocycles, which are nearly planar . The dihedral angles between the pyrrole and phenyl rings in these structures are small, indicating a planar orientation conducive to pi-pi interactions and hydrogen bonding . The morpholine rings are linked to the indole group through various alkyl or aryl chains, influencing the overall conformation and reactivity of the molecule .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions, including ring-opening polymerization, which can be catalyzed by metal catalysts . However, the reactivity can be influenced by the substituents on the morpholine ring, with some derivatives not undergoing polymerization or forming only low molecular weight oligomers . The presence of functional groups such as thiosemicarbazones in indole derivatives can lead to significant antituberculosis activity, as these groups are capable of forming hydrogen bonds and other non-covalent interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and indole derivatives are influenced by their molecular structure. The presence of morpholine rings contributes to the solubility and potential for hydrogen bonding, while the planarity of the indole heterocycle can facilitate stacking interactions . The introduction of substituents such as trifluoromethoxy groups can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which is important for biological activity and material properties . The crystal structures of these compounds often reveal a three-dimensional framework stabilized by hydrogen bonding and other intermolecular forces .

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been involved in studies focused on the regioselective and diastereoselective synthesis of functionalized derivatives. For instance, a three-component reaction involving N-alkylpiperidinone and indane-1,3-dione, among other components, resulted in derivatives with good yields and specific configurations (Cao, Sun, & Yan, 2018).

Molecular Interactions and Crystal Structures

- The compound's role in the synthesis of novel structures with potential for hydrogen bonding and molecular interactions has been explored. For instance, the synthesis of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives revealed their structures and molecular interactions through X-ray single crystal diffraction analysis, highlighting the morpholine ring’s conformations and dihedral angles in the structures (Kaynak, Özbey, & Karalı, 2013).

Chemical Reactions and Derivative Formation

- Studies have shown the compound's involvement in various chemical reactions leading to the formation of heterocycles like oxazaheterocycles. For example, reactions with various electrophilic reagents led to the formation of morpholin-2-, -3-one, and -2,3-dione derivatives, indicating the compound's versatility in chemical synthesis (Palchikov, 2015).

X-ray Crystallography and Molecular Geometry

- X-ray diffraction analysis has been used to determine the structures of compounds related to 1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione. This includes studies on the symmetry and molecular geometry of gem-aminals based on morpholine moieties, providing insight into molecular packing interactions and electronic aspects of these compounds (Al-Majid et al., 2020).

特性

IUPAC Name |

1-morpholin-4-yl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c24-18(21-5-9-27-10-6-21)14-23-13-16(15-3-1-2-4-17(15)23)19(25)20(26)22-7-11-28-12-8-22/h1-4,13H,5-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPMREBLQNKARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2523970.png)

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2523971.png)

![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2523974.png)

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)

![3-[[1-(3-Methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2523978.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2523979.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)

![N-(3,4-dichlorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2523984.png)